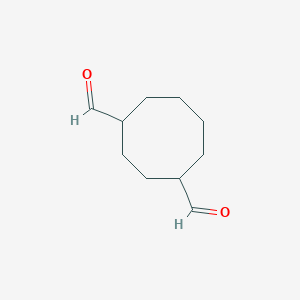
Cyclooctane-1,4-dicarbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclooctane-1,4-dicarbaldehyde is an organic compound characterized by a cyclooctane ring with two formyl groups attached at the 1 and 4 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cyclooctane-1,4-dicarbaldehyde can be synthesized through several methods. One common approach involves the oxidation of cyclooctane-1,4-dimethanol using oxidizing agents such as pyridinium chlorochromate or manganese dioxide. The reaction typically occurs under mild conditions, with the oxidizing agent facilitating the conversion of the hydroxyl groups to formyl groups.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic oxidation of cyclooctane derivatives. This process can be optimized for large-scale production by using continuous flow reactors and efficient catalysts to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Cyclooctane-1,4-dicarbaldehyde undergoes various chemical reactions, including:
Oxidation: The formyl groups can be further oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate.
Reduction: The formyl groups can be reduced to primary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The formyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace the formyl groups to form new compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Cyclooctane-1,4-dicarboxylic acid.
Reduction: Cyclooctane-1,4-dimethanol.
Substitution: Various substituted cyclooctane derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Cyclooctane-1,4-dicarbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme-catalyzed oxidation and reduction reactions.
Industry: Used in the production of polymers and other materials with specific properties.
Wirkmechanismus
The mechanism of action of cyclooctane-1,4-dicarbaldehyde involves its ability to undergo various chemical transformations The formyl groups are reactive sites that can participate in oxidation, reduction, and substitution reactions
Vergleich Mit ähnlichen Verbindungen
Cyclooctane-1,4-dicarbaldehyde can be compared with other cycloalkane derivatives such as:
Cyclooctane-1,4-dicarboxylic acid: Similar structure but with carboxylic acid groups instead of formyl groups.
Cyclooctane-1,4-dimethanol: Similar structure but with hydroxyl groups instead of formyl groups.
Cyclohexane-1,4-dicarbaldehyde: Smaller ring size but similar functional groups.
Uniqueness: this compound is unique due to its eight-membered ring structure and the presence of two reactive formyl groups. This combination of features makes it a versatile compound for various chemical reactions and applications.
Eigenschaften
CAS-Nummer |
86214-23-5 |
|---|---|
Molekularformel |
C10H16O2 |
Molekulargewicht |
168.23 g/mol |
IUPAC-Name |
cyclooctane-1,4-dicarbaldehyde |
InChI |
InChI=1S/C10H16O2/c11-7-9-3-1-2-4-10(8-12)6-5-9/h7-10H,1-6H2 |
InChI-Schlüssel |
WTNONHWHPOSNKJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CCC(C1)C=O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2,2-Trichloro-1-{[1-(dibutylphosphoryl)cyclohexyl]sulfanyl}ethan-1-ol](/img/structure/B14406661.png)
![N-{4-Chloro-2-[(2-chlorophenyl)methyl]phenyl}pyridine-4-carboxamide](/img/structure/B14406666.png)
![2-Methylpropyl [(quinolin-8-yl)oxy]acetate](/img/structure/B14406673.png)
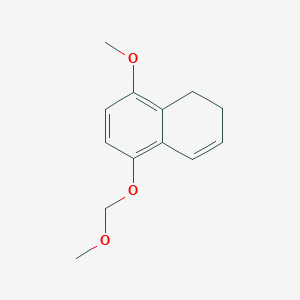
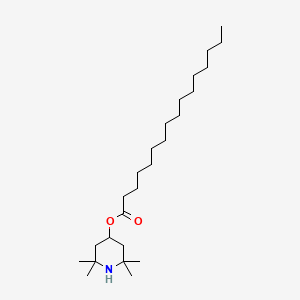
![Diethyl [cyano(dimethylamino)methyl]phosphonate](/img/structure/B14406698.png)
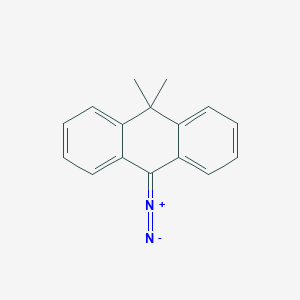

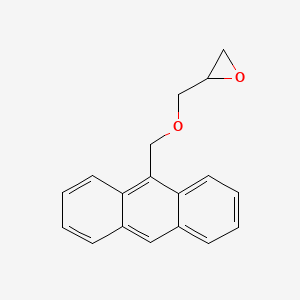
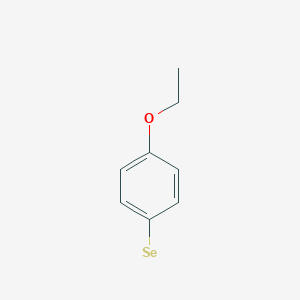

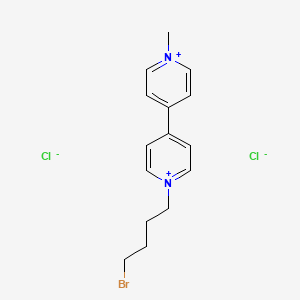
![2-Methyl-2-azabicyclo[2.2.2]octane-3-thione](/img/structure/B14406744.png)

